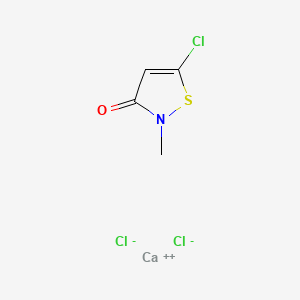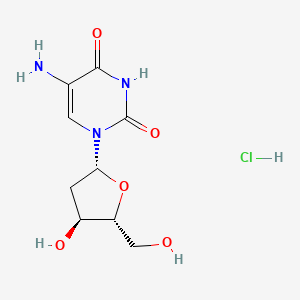
5-Amino-2'-deoxyuridine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2’-deoxyuridine hydrochloride is a nucleoside derivative, specifically a 5-modified pyrimidine nucleoside. It is an amino nucleoside, which means it contains an amino group attached to the nucleoside structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxyuridine hydrochloride typically involves the modification of uridine. One common method is the introduction of an amino group at the 5-position of the uridine molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 5-Amino-2’-deoxyuridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .
化学反应分析
Types of Reactions
5-Amino-2’-deoxyuridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify its chemical structure.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro or hydroxylamine derivatives.
科学研究应用
5-Amino-2’-deoxyuridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is incorporated into DNA for labeling and tracking purposes.
Medicine: Research on 5-Amino-2’-deoxyuridine hydrochloride includes its potential use in antiviral and anticancer therapies.
Industry: The compound is used in the development of diagnostic tools and assays for detecting nucleic acids.
作用机制
The mechanism of action of 5-Amino-2’-deoxyuridine hydrochloride involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The amino group at the 5-position allows for specific interactions with enzymes involved in DNA synthesis, such as DNA polymerases. This can lead to the formation of faulty DNA structures, inhibiting the replication of viruses or cancer cells .
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside used in DNA labeling and antiviral research.
5-Fluoro-2’-deoxyuridine: Used in cancer treatment due to its ability to inhibit DNA synthesis.
5-Iodo-2’-deoxyuridine: Similar to 5-Amino-2’-deoxyuridine hydrochloride, it is used in antiviral therapies
Uniqueness
5-Amino-2’-deoxyuridine hydrochloride is unique due to the presence of the amino group at the 5-position, which allows for specific interactions with DNA and enzymes. This makes it particularly useful in studies of DNA-protein interactions and in the development of targeted therapies .
属性
分子式 |
C9H14ClN3O5 |
|---|---|
分子量 |
279.68 g/mol |
IUPAC 名称 |
5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6+,7+;/m0./s1 |
InChI 键 |
RGACLPLUQKOHFJ-VWZUFWLJSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



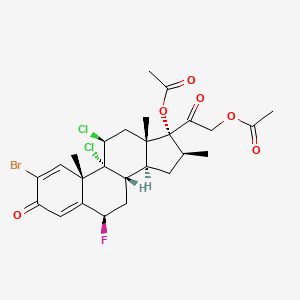

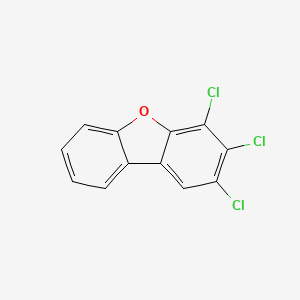

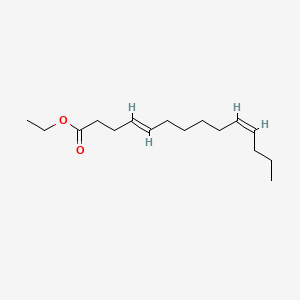
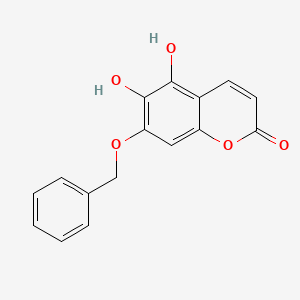
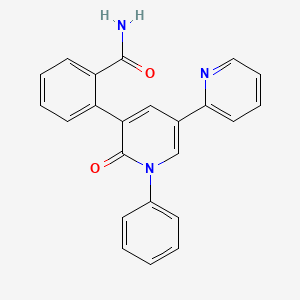
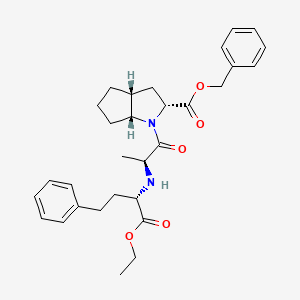
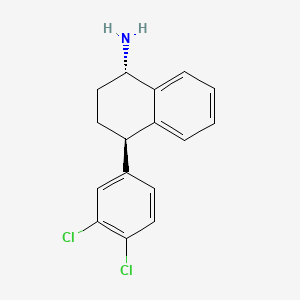

![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
